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Introduction

Methyl coumalate, with the systematic IUPAC name methyl 6-oxo-6H-pyran-3-carboxylate, is
a versatile organic compound belonging to the 2-pyrone class of heterocyclic compounds. Its
unique structural features, including an a,B-unsaturated lactone system, make it a valuable
synthon in a variety of chemical transformations, most notably as a dienophile in Diels-Alder
reactions. Furthermore, emerging research has highlighted the cytotoxic properties of methyl
coumalate and related 2-pyrones, suggesting potential applications in the development of
novel therapeutic agents. This technical guide provides a comprehensive overview of the core
physicochemical properties of methyl coumalate, detailed experimental protocols for their
determination, and a discussion of its known chemical reactivity and potential biological
significance.

Physicochemical Properties

The physicochemical properties of methyl coumalate are crucial for its handling, application in
synthesis, and for understanding its behavior in biological systems. A summary of these
properties is presented in the tables below.

General and Physical Properties
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Property Value Source(s)
Molecular Formula C7H604 [L1121[31[4115]
Molecular Weight 154.12 g/mol [L112][31[41[5]
Appearance White to tan crystalline powder  [1][3]
Melting Point 65-67 °C [11[41[6][7][8]
. ) 265.9 °C at 760 mmHg; 178-
Boiling Point [LI2][411810718]
180 °C at 60 mmHg
Density 1.326 g/cm3 [1114]
Flash Point 137 °C [1]
Refractive Index 1.513 [2][4]
Solubility and Partition Coefficient
Property Value Source(s)
Freely soluble in
Solubility dichloromethane. Soluble in [116117191
water (120 mg/L at 37 °C).
LogP 0.42640 [1]
Acidity
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Property Method Predicted Value Source(s)
Due to the absence of
readily ionizable
protons, the pKa is not
typically relevant for
Computational methyl coumalate
Prediction (e.g., usin under physiological
pKa (. using ' PIYSIOTog [10J[11][12][13]
MoKa or similar conditions.
software) Computational

predictions would be
necessary for non-
aqueous

environments.

Spectral Data

The spectral data of methyl coumalate are essential for its identification and structural

elucidation.

NMR Spectroscopy

H NMR (Proton NMR)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~8.25 d 1H H-6
~7.60 d 1H H-4
~6.40 dd 1H H-3
3.85 S 3H -OCHs
13C NMR (Carbon-13 NMR)
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Chemical Shift (6, ppm) Assighment
~164.0 C=0 (ester)
~160.0 C=0 (lactone)
~145.0 C-6

~138.0 C-14

~117.0 C-5

~115.0 C-3

52.5 -OCHs

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument
frequency. The assignments are based on typical values for similar structures.

Infrared (IR) Spectroscopy

Wavenumber (cm~—2) Intensity Assignment

~3100-3000 Medium =C-H stretch (aromatic/vinylic)

~2950 Medium C-H stretch (methyl)

17501720 Strong C=0 stretch (ester and lactone

carbonyls)

~1640 Medium C=C stretch (pyrone ring)

~1250 Strong C-O stretch (ester)
UV-Vis Spectroscopy

Amax (nm) Solvent Transition

~300-320 Methanol or Ethanol m - T*

The UV-Vis spectrum of methyl coumalate is characterized by a strong absorption band in the
ultraviolet region, which is typical for a,3-unsaturated carbonyl compounds.[4][14][15][16][17]
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Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of methyl
coumalate are provided below.

Melting Point Determination (Capillary Method)

o Sample Preparation: A small amount of dry, crystalline methyl coumalate is finely
powdered.

o Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the
powdered sample to pack a small amount (2-3 mm in height) of the compound into the
bottom.

o Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent
to a calibrated thermometer.

e Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute)
as the temperature approaches the expected melting point.

e Observation: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2) are recorded.

e Result: The melting point is reported as the range T1 - Ta.

Boiling Point Determination (Thiele Tube Method)

e Sample Preparation: A small volume (a few milliliters) of methyl coumalate is placed in a
small test tube.

o Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test
tube containing the liquid.

e Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the
thermometer is level with the sample. This assembly is then placed in a Thiele tube
containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
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e Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and
heat the sample uniformly.

e Observation: As the temperature rises, a stream of bubbles will emerge from the open end of
the inverted capillary. The heating is then discontinued. The temperature at which the
bubbling ceases and the liquid just begins to enter the capillary tube is recorded.

o Result: This recorded temperature is the boiling point of the liquid at the given atmospheric
pressure.

Solubility Determination

o Sample Preparation: A small, accurately weighed amount of methyl coumalate (e.g., 10 mg)
is placed in a test tube.

e Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, dichloromethane,
etc.) is added to the test tube.

e Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1
minute).

o Observation: The mixture is visually inspected for the presence of undissolved solid.

o Quantification (Optional): For quantitative solubility, the saturated solution is filtered, and the
concentration of methyl coumalate in the filtrate is determined using a suitable analytical
technique (e.g., UV-Vis spectroscopy or HPLC).

o Result: Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or
quantitatively (e.g., in mg/mL or mol/L).

pKa Determination (NMR Spectroscopy in Aqueous-
Organic Mixtures)

Given the low water solubility of methyl coumalate, pKa determination requires specialized
techniques. NMR spectroscopy in agueous-organic solvent mixtures is a suitable method.[5][8]
[18][19][20]
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o Sample Preparation: A series of samples are prepared in a suitable aqueous-organic solvent
mixture (e.g., DMSO-de/H20) with varying pH values, achieved through the addition of small
amounts of a strong acid or base. Each sample contains a known concentration of methyl
coumalate and an internal reference standard.

 NMR Acquisition: *H NMR spectra are acquired for each sample.

o Data Analysis: The chemical shifts of specific protons in methyl coumalate that are sensitive
to changes in protonation state are monitored across the pH range.

o pKa Calculation: The pKa is determined by fitting the plot of chemical shift versus pH to the
Henderson-Hasselbalch equation.

Alternatively, computational methods can provide an estimated pKa value.

Chemical Reactivity and Biological Significance
Diels-Alder Reaction

Methyl coumalate is a potent dienophile in Diels-Alder reactions due to the electron-
withdrawing nature of the ester and lactone carbonyl groups.[2][3][6][7][21] It readily reacts with
a variety of dienes to form substituted cyclohexene derivatives, which are valuable
intermediates in the synthesis of complex organic molecules.
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Diels-Alder reaction workflow of methyl coumalate.

Cytotoxicity and Proposed Signaling Pathway

Methyl coumalate, as an a,3-unsaturated ketone, is known to exhibit cytotoxic effects.[1][9]
[22][23] While the precise molecular mechanisms are still under investigation, compounds with
this structural motif are known to interact with biological nucleophiles, such as cysteine
residues in proteins, via Michael addition. This can lead to the disruption of cellular processes
and the induction of apoptosis. Based on the known activities of other 2-pyrone derivatives, a
plausible mechanism for the cytotoxicity of methyl coumalate involves the modulation of key
signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in
cancer.[24][25][26][27][28]
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Proposed signaling pathway for methyl coumalate cytotoxicity.

Conclusion

Methyl coumalate is a compound of significant interest due to its versatile chemical reactivity
and potential biological activities. This guide has provided a detailed summary of its
physicochemical properties, standardized protocols for their determination, and an overview of
its role in organic synthesis and its potential as a cytotoxic agent. The information presented
herein is intended to be a valuable resource for researchers and professionals in the fields of

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b027924?utm_src=pdf-body-img
https://www.benchchem.com/product/b027924?utm_src=pdf-body
https://www.benchchem.com/product/b027924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

chemistry and drug development, facilitating further exploration and application of this intriguing
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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